etoposide
Description
A semisynthetic derivative of PODOPHYLLOTOXIN that exhibits antitumor activity. Etoposide inhibits DNA synthesis by forming a complex with topoisomerase II and DNA. This complex induces breaks in double stranded DNA and prevents repair by topoisomerase II binding. Accumulated breaks in DNA prevent entry into the mitotic phase of cell division, and lead to cell death. This compound acts primarily in the G2 and S phases of the cell cycle.
Properties
IUPAC Name |
5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJPUSNTGOMMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860485 | |
| Record name | 9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-ethylidenehexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Fundamental Molecular Biology and Cellular Pharmacology of Etoposide
Mechanism of Action at the Molecular Level Etoposide's primary mechanism of action involves interfering with the normal function of DNA topoisomerase II, an essential enzyme that regulates DNA topology during crucial cellular processes like replication, transcription, and chromosome segregationnih.govwikipedia.orglgcstandards.compatsnap.comdrugbank.com. Topoisomerase II manages DNA supercoiling, knots, and tangles by creating transient double-strand breaks, passing another DNA segment through the break, and then religating the broken strandsnih.govwikipedia.orglgcstandards.comnih.govnih.govaacrjournals.org.
Interaction with DNA Topoisomerase II Enzymes This compound (B1684455) interacts with the DNA-topoisomerase II complex, specifically stabilizing an intermediate stage of the enzymatic reactionwikipedia.orgeurekaselect.compatsnap.comresearchgate.netacs.orgresearchgate.net. This interaction is crucial for its activitynih.govacs.org. The drug binds to the enzyme-DNA complex through non-covalent interactions, including hydrogen bonds and hydrophobic interactionspatsnap.com. While this compound itself shows low affinity for free DNA, its interaction with Topo II is critical for its entry into the ternary enzyme-drug-DNA complexnih.govnih.gov. Studies have investigated the specific substituents on this compound that interact with human topoisomerase IIα in the binary enzyme-drug complex, suggesting interactions with the A- and B-rings and potential stacking interactions with the E-ringnih.govaacrjournals.org.
Structural Basis of Ternary Complex Formation: Enzyme-DNA-Etoposide Interactions
This compound functions by stabilizing the transient complex formed between Topo II and cleaved DNA, known as the cleavage complex (TopoIIcc). nih.govpatsnap.commdpi.comacs.org Normally, Topo II creates a transient double-strand break (DSB) in one DNA segment, allows another segment to pass through, and then re-ligates the broken strands. patsnap.commdpi.comwikipedia.org this compound binds to the enzyme-DNA complex, specifically at the site of DNA cleavage, and prevents the re-ligation step. patsnap.comwikipedia.orgmdpi.comnih.gov
Structural studies, including cryo-electron microscopy (cryo-EM) and X-ray crystallography, have provided insights into the formation and stabilization of the ternary complex involving Topo II, DNA, and this compound. The drug inserts itself at the DNA cleavage site, positioned between the protein-linked 5'-phosphate and the displaced 3'-OH ends of the cleaved DNA. nih.gov This intercalation physically obstructs the re-ligation process. nih.gov
This compound's binding to the enzyme-DNA complex involves non-covalent interactions, likely including hydrogen bonds and hydrophobic interactions. patsnap.com Interactions with specific amino acid residues within the Topo II enzyme are crucial for this compound to enter and stabilize the ternary complex. nih.gov Studies focusing on human Topo IIβ have shown that in the presence of this compound, the distance between specific residues (e.g., Arg503) in the two enzyme monomers is altered compared to the binary Topo II-DNA complex, suggesting that the drug influences the enzyme's conformation and the spacing of the monomers. rcsb.org This structural change contributes to impeding DNA re-ligation. rcsb.org While this compound has low affinity for free DNA and is a poor DNA intercalator on its own, its interaction with chromatin and histones, particularly H1, has also been observed, suggesting potential additional cellular targets. nih.gov
This compound-Induced DNA Damage Generation
The stabilization of the TopoII-DNA cleavage complex by this compound leads to the accumulation of these complexes, which are effectively protein-associated DNA breaks. nih.govdrugbank.com These trapped complexes interfere with vital cellular processes such as DNA replication and transcription, ultimately resulting in significant DNA damage. nih.govrupress.org
A primary consequence of this compound's action is the induction of double-strand DNA breaks (DSBs). mdpi.comdrugbank.comwikipedia.orgplos.orgnih.gov Topo II normally creates transient DSBs as part of its catalytic cycle. plos.orgnih.govplos.org this compound traps the enzyme in this cleaved state, preventing the necessary re-ligation of both DNA strands. patsnap.commdpi.comwikipedia.org
While Topo II-mediated cleavage inherently produces a DSB, the trapped TopoIIcc is not always immediately recognized as a free DSB by cellular repair machinery because the enzyme subunits hold the DNA ends together. plos.org The conversion of these trapped complexes into detectable, "true" DSBs can occur through cellular processes, including those dependent on DNA replication and transcription. plos.org When replication forks or transcription machinery encounter the stabilized TopoIIcc, the complex can be disrupted, leading to the formation of permanent DSBs. plos.orgplos.org
Research indicates that the induction of DSBs by this compound can occur through both replication-dependent and transcription-dependent mechanisms. plos.org The relative contribution of these mechanisms can be influenced by the concentration of this compound. plos.org At lower concentrations, the replication-dependent mechanism appears to dominate, while at higher concentrations, both mechanisms are active. plos.org The Topo II alpha isoform (Topo IIα) is considered the major mediator of the replication-dependent mechanism, while both Topo IIα and Topo II beta (Topo IIβ) can contribute to the transcription-dependent mechanism. plos.org
Despite Topo II's role in creating DSBs, studies have shown that this compound treatment results in a relatively small proportion of total DNA strand breaks being DSBs. For example, one study using numerical analysis found that only about 3% of the DNA strand breaks induced by this compound were DSBs. plos.orgplos.org Furthermore, only a fraction of these this compound-induced DSBs appear to activate the cellular DNA damage response and contribute significantly to toxicity. plos.orgnih.govplos.org
In addition to DSBs, this compound action can also result in the formation of single-strand DNA breaks (SSBs). plos.orgplos.org Topo II is a homodimer, with each monomer capable of cleaving and re-ligating one DNA strand. plos.orgnih.govoup.com While coordinated action leads to a DSB, this compound can bind independently to each monomer, blocking re-ligation. plos.orgnih.gov If this compound only binds to and inhibits one monomer, the unbound monomer can still re-ligate its cleaved strand, resulting in a Topo II-linked SSB. plos.orgplos.org
Some research suggests that this compound primarily induces SSBs, with a much smaller percentage being DSBs. plos.orgplos.org For instance, data comparing this compound-induced breaks to those caused by a drug known to produce free DSBs and SSBs indicated that this compound predominantly induces SSBs. plos.org
This compound stabilizes the covalent intermediate formed during the Topo II catalytic cycle, where the enzyme is covalently linked to the 5' ends of the cleaved DNA via a phosphotyrosyl bond. drugbank.comoup.comnih.govfrontiersin.org These stabilized complexes are referred to as covalent protein-DNA adducts or Topo II-DNA cleavage complexes (TopoIIccs). nih.govoup.comnih.gov The prolonged presence of these adducts is highly toxic to the cell as they block DNA replication and transcription. nih.govrupress.org
Cells have mechanisms to process and repair these covalent protein-DNA adducts. A critical step involves the removal of the Topo II protein covalently bound to the DNA. frontiersin.orgresearchgate.net Proteolytic degradation plays a role in this process, where the enzyme is broken down. oup.comfrontiersin.org Following proteolysis, nucleolytic enzymes are required to remove the peptide fragment that remains covalently linked to the 5'-phosphate of the DNA break. frontiersin.org
Cellular and Subcellular Responses to Etoposide Induced Perturbations
DNA Damage Response (DDR) Activation and Signaling Cascades
The induction of DSBs by etoposide (B1684455) serves as a critical signal that initiates a sophisticated and highly regulated DNA Damage Response (DDR). This response is orchestrated by a network of sensor, transducer, and effector proteins that collectively detect the DNA lesions, amplify the damage signal, and coordinate downstream cellular processes such as DNA repair and cell cycle checkpoint activation. At the apex of this signaling network are three key phosphatidylinositol 3-kinase-related kinases (PIKKs): Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).
Initiation of DDR Pathways (e.g., ATM, ATR, DNA-PKcs Activation)
This compound-induced DSBs are the primary signal for the activation of ATM. nih.govnih.gov The Mre11-Rad50-Nbs1 (MRN) complex acts as the principal sensor of these breaks, recruiting ATM to the site of damage. d-nb.inforesearchgate.net This recruitment leads to the autophosphorylation of ATM at Ser1981, a key step in its activation. d-nb.infoplos.org Once activated, ATM phosphorylates a multitude of downstream substrates to orchestrate the DDR. nih.govnih.gov This includes the phosphorylation of the histone variant H2AX on Ser-139, creating γH2AX, which serves as a scaffold for the recruitment of additional DDR factors and amplifies the damage signal. nih.govd-nb.info
While ATM is the primary transducer of the this compound-induced DSB signal, ATR also plays a role, particularly when DSBs are processed in the S and G2 phases of the cell cycle to generate regions of single-stranded DNA (ssDNA). nih.govspandidos-publications.com Replication Protein A (RPA) coats these ssDNA tracts, facilitating the recruitment and activation of the ATR-ATRIP complex. oup.comresearchgate.net Some studies suggest that this compound can activate the ATR pathway, which in turn phosphorylates its downstream effector kinase Chk1. spandidos-publications.comresearchgate.net
The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is another key kinase activated by DSBs. It is recruited to DNA ends by the Ku70/80 heterodimer, forming the active DNA-PK holoenzyme. frontiersin.orgamegroups.org This complex is central to the non-homologous end joining (NHEJ) pathway of DNA repair. This compound-induced breaks trigger the activation of DNA-PKcs, which then phosphorylates various substrates, including itself, to facilitate the repair process. nih.govaacrjournals.org
| Kinase | Primary Activating Signal | Key Sensor/Recruitment Factor(s) | Downstream Effect(s) |
|---|---|---|---|
| ATM | DNA Double-Strand Breaks (DSBs) | Mre11-Rad50-Nbs1 (MRN) complex | Phosphorylation of H2AX, p53, Chk2; Cell cycle arrest; Apoptosis |
| ATR | Single-Stranded DNA (ssDNA) | Replication Protein A (RPA), ATRIP | Phosphorylation of Chk1; S-phase checkpoint activation |
| DNA-PKcs | DNA Double-Strand Breaks (DSBs) | Ku70/80 heterodimer | Initiation of Non-Homologous End Joining (NHEJ) |
Modulation of DNA Repair Mechanisms
In response to this compound-induced DSBs, cells activate two major DNA repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). The choice between these pathways is heavily influenced by the cell cycle phase. Concurrently, the cell must resolve the covalent topoisomerase II-DNA complexes to allow repair machinery access to the broken DNA ends.
NHEJ is the predominant pathway for repairing DSBs throughout the cell cycle, and it is particularly crucial in the G1 phase. nih.gov This pathway directly ligates the broken DNA ends, a process that can sometimes be error-prone. Studies have shown that NHEJ is critical for cell survival following exposure to this compound. nih.govaacrjournals.org The repair of this compound-induced DSBs in G1 is dependent on NHEJ and surprisingly requires the MRN complex and CtIP, proteins also known for their roles in homologous recombination. nih.gov In this context, CtIP's function is distinct from its resection role in HR. nih.gov The core NHEJ machinery, including the Ku70/80 heterodimer and DNA ligase IV, is essential for this repair process. nih.gov Impairment of Ku70 function diminishes the cell's ability to repair this compound-induced DSBs, thereby increasing the drug's cytotoxic effect. nih.gov
A critical step preceding the repair of this compound-induced DSBs is the removal of the topoisomerase II enzyme that is covalently trapped on the 5' ends of the DNA. nih.gov This "protein-DNA crosslink" poses a physical barrier to repair enzymes. The cell employs several mechanisms to resolve these complexes. One major pathway involves the proteasomal degradation of the trapped topoisomerase II. nih.govncl.ac.uk This process is often dependent on ubiquitination of the enzyme. Following proteolysis, the remaining peptide linked to the DNA can be removed by specialized nucleases. frontiersin.org
Tyrosyl-DNA phosphodiesterase 2 (TDP2) is a key enzyme that can directly hydrolyze the phosphodiester bond between the tyrosine residue of topoisomerase II and the DNA, thereby releasing the protein adduct. nih.gov However, evidence suggests the existence of both proteasome-dependent and proteasome-independent pathways for resolving these complexes, which can be further subdivided into TDP2-dependent and TDP2-independent mechanisms. nih.gov The MRE11 nuclease, part of the MRN complex, has also been implicated in the processing of these covalent complexes. frontiersin.org
This compound's Impact on Cell Cycle Progression
By inducing DNA damage, this compound triggers cell cycle checkpoints that arrest progression, providing time for the cell to repair the damage. patsnap.com The specific effects of this compound on the cell cycle are often concentration-dependent and cell-type specific. The most prominent effects are a delay in S-phase progression and a robust arrest at the G2/M boundary. patsnap.comnih.govpatsnap.comnih.gov
This compound treatment can lead to an accumulation of cells in the S phase, which can be a result of the slowing of DNA synthesis. nih.govnih.gov However, the most consistent and significant effect is the induction of a G2/M arrest. patsnap.comjci.org This arrest prevents cells with damaged DNA from entering mitosis, a crucial mechanism to prevent the propagation of chromosomal aberrations. nih.govjci.org
The G2/M checkpoint is largely mediated by the ATM/ATR signaling pathways. spandidos-publications.com Activated ATM and ATR phosphorylate and activate the checkpoint kinases Chk2 and Chk1, respectively. nih.govspandidos-publications.com These kinases, in turn, phosphorylate and inactivate members of the Cdc25 family of phosphatases. nih.gov Inactivation of Cdc25C prevents it from activating the Cyclin B-Cdc2 complex, which is the master regulator of entry into mitosis, thus enforcing the G2 arrest. nih.gov In some contexts, this G2/M arrest is dependent on the tumor suppressor protein p53, which can transcriptionally activate p21, an inhibitor of the Cyclin B-Cdc2 complex. nih.gov However, p53-independent mechanisms of G2/M arrest also exist. nih.gov If the DNA damage is too severe to be repaired, prolonged G2/M arrest can ultimately lead to the induction of apoptosis. patsnap.com
| Cell Cycle Phase | Effect of this compound | Key Molecular Mediators |
|---|---|---|
| S Phase | Delay in progression/accumulation of cells | ATR/Chk1 signaling, Inhibition of DNA synthesis |
| G2/M Transition | Robust cell cycle arrest | ATM/Chk2 and ATR/Chk1 pathways, p53, p21, Inactivation of Cdc25C and Cyclin B-Cdc2 complex |
Cell Cycle Phase Specificity (S and G2 Phases)
This compound's cytotoxic action is intrinsically linked to the cell cycle, exhibiting phase-specific activity primarily during the S (synthesis) and G2 (gap 2) phases. patsnap.comyoutube.commedscape.com This specificity is attributed to the high activity of topoisomerase II during these phases, as the enzyme is essential for resolving DNA topological challenges that arise during DNA replication and before mitotic entry.
The drug's mechanism involves trapping topoisomerase II in a covalent complex with DNA, which leads to the accumulation of DNA strand breaks. Consequently, cells are most vulnerable to this compound-induced damage when they are actively replicating their DNA (S phase) or preparing for cell division (G2 phase). At lower concentrations (0.3 to 10 µg/mL), this compound effectively inhibits cells from entering prophase, while at higher concentrations (10 µg/mL or more), it can cause the lysis of cells that are entering mitosis. drugbank.com This cell cycle-dependent action underscores the targeted nature of this compound's cytotoxicity towards rapidly proliferating cells.
G1/S Phase Cell Cycle Arrest Mechanisms
While this compound is predominantly known for its effects in the S and G2 phases, its influence on the G1/S transition is less pronounced and appears to be cell-type dependent. Some studies indicate that this compound can induce a delay in the S-phase rather than a definitive G1/S arrest. nih.gov In certain experimental models, such as small-cell lung cancer cell lines with a defective G1/S checkpoint, the primary response to this compound is a G2 arrest, preceded by a dose-dependent S-phase delay. nih.govnih.govscispace.com
However, there is evidence of this compound-induced G1/S phase arrest in specific contexts. For instance, in human hepatocarcinoma Hep3B cells, this compound treatment led to an increase in the S-phase population and a corresponding decrease in the G0/G1 phase population, suggesting a form of G1/S arrest. researchgate.net This arrest was linked to the increased expression of the cyclin-dependent kinase inhibitor p27. researchgate.net
G2/M Phase Cell Cycle Arrest Mechanisms
A hallmark of this compound's cellular activity is the induction of a robust G2/M phase cell cycle arrest. patsnap.com This checkpoint activation is a critical cellular response to the DNA double-strand breaks generated by the drug. The G2/M arrest provides the cell with an opportunity to repair the damaged DNA before proceeding to mitosis, thereby preventing the propagation of genomic instability.
The signaling cascade leading to G2/M arrest is initiated by the activation of the Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases, which are primary sensors of DNA damage. nih.govjci.org Once activated, ATM and ATR phosphorylate and activate their downstream checkpoint kinases, Chk2 and Chk1, respectively. nih.govnih.gov These kinases, in turn, target key regulators of the G2/M transition.
One of the primary mechanisms of G2/M arrest involves the inactivation of the Cdc25C phosphatase. Chk1 and Chk2 phosphorylate Cdc25C, leading to its inactivation and sequestration in the cytoplasm. Inactivated Cdc25C is unable to dephosphorylate and activate the Cyclin B1/Cdk1 complex, which is the master regulator of entry into mitosis. This results in the accumulation of cells in the G2 phase. spandidos-publications.com This G2/M arrest can be triggered through both p53-dependent and p53-independent pathways. aacrjournals.org
Regulation of Cyclin-Dependent Kinase Inhibitors (e.g., p16, p21, p27)
This compound-induced cell cycle arrest is also mediated by the regulation of cyclin-dependent kinase inhibitors (CKIs). These proteins play a crucial role in halting cell cycle progression by binding to and inhibiting the activity of cyclin-CDK complexes.
The CKI p21 (also known as WAF1/CIP1) is a well-established transcriptional target of the tumor suppressor protein p53. Following this compound-induced DNA damage, p53 is activated and upregulates the expression of p21. mdpi.com Elevated levels of p21 can then inhibit the activity of various cyclin-CDK complexes, contributing to both G1/S and G2/M arrest.
The role of other CKIs, such as p16 and p27, in the response to this compound appears to be more context-specific. In a study on human hepatocarcinoma cells, this compound-induced G1/S arrest was associated with a time-dependent increase in p27 protein levels, while the expression of p16 and p21 remained unchanged. researchgate.net This suggests that in certain cellular backgrounds, p27 may be a key mediator of this compound-induced cell cycle arrest. Interestingly, drug-induced cellular senescence, a state of irreversible growth arrest, has been linked to the involvement of p21 and p16. nih.gov
| Cyclin-Dependent Kinase Inhibitor | Role in this compound Response | Key Findings |
| p21 (WAF1/CIP1) | Primarily involved in G2/M arrest. | Upregulated by p53 following DNA damage. mdpi.com Contributes to cell cycle arrest. |
| p27 (KIP1) | Implicated in G1/S arrest in specific cell types. | Expression increased in this compound-treated human hepatocarcinoma cells, leading to G1/S arrest. researchgate.net |
| p16 (INK4a) | Role is less defined and may be context-dependent. | Expression did not change in some cell lines following this compound treatment. researchgate.net Implicated in drug-induced cellular senescence. nih.gov |
This compound-Mediated Programmed Cell Death and Survival Pathways
When DNA damage induced by this compound is too severe to be repaired, the cell activates programmed cell death pathways, primarily apoptosis, to eliminate itself. This process is crucial for preventing the survival of cells with potentially oncogenic mutations.
Apoptosis Induction Mechanisms
This compound is a potent inducer of apoptosis, triggering this cell death program through intricate signaling networks. The accumulation of irreparable DNA double-strand breaks serves as the primary signal for the initiation of apoptosis. patsnap.com
p53-Dependent Signaling Pathways and Transcriptional Modulation
The tumor suppressor protein p53 plays a central role in mediating this compound-induced apoptosis. patsnap.com In response to DNA damage, p53 is stabilized and activated through post-translational modifications, such as phosphorylation. nih.gov Activated p53 functions as a transcription factor, binding to specific DNA sequences and upregulating the expression of a suite of pro-apoptotic target genes. nih.govembopress.org
Key transcriptional targets of p53 in the apoptotic response to this compound include members of the B-cell lymphoma 2 (Bcl-2) family of proteins. PUMA (p53 upregulated modulator of apoptosis) and Noxa are pro-apoptotic BH3-only proteins that are strongly induced by p53. nih.gov These proteins act by neutralizing anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL, thereby promoting the activation of the pro-apoptotic effector proteins Bax and Bak. The activation of Bax and Bak leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis. youtube.com
In addition to its transcriptional activity, p53 can also promote apoptosis through transcription-independent mechanisms by directly interacting with Bcl-2 family proteins at the mitochondria. nih.gov
| Gene Target | Function | Role in this compound-Induced Apoptosis |
| p21 (CDKN1A) | Cyclin-dependent kinase inhibitor | Induces cell cycle arrest to allow for DNA repair. nih.gov |
| PUMA (BBC3) | Pro-apoptotic BH3-only protein | Neutralizes anti-apoptotic Bcl-2 proteins, promoting apoptosis. nih.gov |
| Noxa (PMAIP1) | Pro-apoptotic BH3-only protein | Contributes to the neutralization of anti-apoptotic Bcl-2 proteins. |
| Bax | Pro-apoptotic effector protein | Directly mediates mitochondrial outer membrane permeabilization. |
| Mdm2 | E3 ubiquitin ligase | Forms a negative feedback loop with p53, regulating its stability and activity. embopress.org |
Intrinsic (Mitochondrial) Apoptotic Pathway Activation
The intrinsic pathway of apoptosis is initiated by various intracellular stresses, including DNA damage. This compound treatment triggers this pathway, leading to mitochondrial dysfunction and the release of pro-apoptotic factors. bvsalud.org
A critical step in the intrinsic pathway is the release of cytochrome c from the mitochondria into the cytosol. bvsalud.orgnih.gov this compound has been shown to induce this release through at least two distinct mechanisms. nih.gov Lower concentrations of this compound appear to primarily target the nucleus, leading to the release of caspase-sensitive protein factors that then act on the mitochondria to trigger cytochrome c release. nih.gov In contrast, higher concentrations of this compound can have a more direct effect on the mitochondria, causing cytochrome c release that is not prevented by caspase inhibition. nih.gov It has also been demonstrated that this compound can directly induce cytochrome c release from isolated mitochondria, suggesting a p53-independent mechanism of mitochondrial dysfunction.
Once in the cytosol, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome. spandidos-publications.com This leads to the activation of downstream executioner caspases and the dismantling of the cell.
The activation of a cascade of proteases known as caspases is a central feature of apoptosis. This compound-induced apoptosis involves the activation of several key caspases.
Caspase-9: As the initiator caspase of the intrinsic pathway, caspase-9 is activated within the apoptosome following cytochrome c release. spandidos-publications.comresearchgate.net Its activation is a crucial step that links mitochondrial damage to the execution phase of apoptosis. researchgate.net Studies have shown that this compound treatment leads to the cleavage and activation of caspase-9. researchgate.netnih.gov
Caspase-3: This is a key executioner caspase that is activated by initiator caspases like caspase-9. aacrjournals.org Once activated, caspase-3 cleaves a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. aacrjournals.org this compound treatment has been demonstrated to induce the activation of caspase-3 in various cell types. nih.govnih.govresearchgate.net The activation of caspase-3 can also create a positive feedback loop, for instance by cleaving and activating Protein Kinase C Delta (PKCδ), which in turn can further process caspase-3. nih.gov
Caspase-8: While primarily known as the initiator caspase of the extrinsic pathway, caspase-8 can also be activated during this compound-induced apoptosis. nih.gov Its activation can occur downstream of caspase-9 and caspase-3, suggesting a role in amplifying the apoptotic signal. nih.govnih.gov In some cellular contexts, a sequential activation of caspase-2 and then caspase-8 has been observed upstream of the mitochondria following this compound treatment. nih.gov The activation of caspase-8 can also be dependent on p53/p73 function. nih.gov
| Caspase | Role in this compound-Induced Apoptosis | Activation Mechanism |
|---|---|---|
| Caspase-9 | Initiator caspase of the intrinsic pathway. | Activated within the apoptosome following cytochrome c release. spandidos-publications.comresearchgate.net |
| Caspase-3 | Key executioner caspase. | Activated by initiator caspases such as caspase-9. aacrjournals.org Can be part of a positive feedback loop with PKCδ. nih.gov |
| Caspase-8 | Can act as an amplifier of the apoptotic signal. | Activated downstream of caspase-9 and -3 in some contexts. nih.govnih.gov Can also be activated sequentially after caspase-2, upstream of the mitochondria. nih.gov |
The BCL-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, controlling the integrity of the mitochondrial outer membrane. plos.org This family includes both anti-apoptotic members (e.g., BCL-2, BCL-XL) and pro-apoptotic members. The pro-apoptotic members are further divided into the "BH3-only" proteins (e.g., PUMA, NOXA) and the "multi-domain" effector proteins (e.g., BAX, BAK). nih.gov
PUMA (p53 upregulated modulator of apoptosis): This BH3-only protein is a potent pro-apoptotic molecule whose expression is often induced by the tumor suppressor p53. wikipedia.org Following DNA damage by this compound, p53 can be activated, leading to the transcriptional upregulation of PUMA. plos.orgnih.gov PUMA then promotes apoptosis by binding to and inhibiting anti-apoptotic BCL-2 proteins, thereby allowing the activation of BAX and BAK. wikipedia.org
BAX (Bcl-2-associated X protein): This is a key effector protein that, upon activation, oligomerizes at the mitochondrial outer membrane, leading to the formation of pores and the subsequent release of cytochrome c. wikipedia.org In response to this compound, the activation of BAX is a crucial step in the commitment to apoptosis. spandidos-publications.com The mitochondrial actions of p53, likely involving its interactions with BCL-2 family members, are considered important for the actions of this compound. nih.gov
Extrinsic (Death Receptor) Apoptotic Pathway Involvement (e.g., FasL/FasR)
The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands to their cognate death receptors on the cell surface. sinobiological.com The Fas ligand (FasL) and its receptor FasR are a well-characterized example of this system. youtube.com While this compound primarily acts through the intrinsic pathway, there is evidence for crosstalk and involvement of the extrinsic pathway.
This compound treatment has been shown to increase the expression of both FasR and FasL in some cancer cells. nih.gov Furthermore, this compound can upregulate the expression of other death receptors, such as DR4 and DR5. nih.gov This increased expression can sensitize cells to apoptosis induced by their respective ligands, like TRAIL. nih.gov The activation of death receptors leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8, which can then activate downstream executioner caspases. researchgate.net However, in some cell types, this compound-induced apoptosis appears to be independent of the Fas pathway. nih.gov
Protein Kinase C Delta (PKCδ) in Apoptotic Signaling
Protein Kinase C delta (PKCδ), a member of the novel PKC subfamily, plays a significant role in this compound-induced apoptosis. nih.gov Following treatment with this compound, PKCδ can be cleaved by caspase-3, generating an active catalytic fragment. nih.gov This active fragment of PKCδ can then translocate to different cellular compartments and phosphorylate various substrates, contributing to the apoptotic process. researchgate.net
A positive feedback loop has been identified where the caspase-3-dependent cleavage of PKCδ leads to an active fragment that, in turn, promotes the processing and activation of caspase-3. nih.govnih.gov This amplification loop enhances the apoptotic signal. Inhibition of PKCδ has been shown to protect cells from this compound-induced cell death. researchgate.net
Autophagy Modulation and Its Functional Significance
Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. It can play a dual role in cancer, acting as either a pro-survival or a pro-death mechanism depending on the cellular context and the nature of the stress. rupress.org
In response to this compound treatment, an increase in autophagy has been observed in several cancer cell lines. nih.gov This is evidenced by the accumulation of autophagic vacuoles and the upregulation of autophagy-related proteins like LC3-II. nih.gov The functional significance of this this compound-induced autophagy appears to be primarily cytoprotective. nih.gov By degrading damaged organelles and proteins, autophagy can help cells to cope with the stress induced by this compound, thereby promoting cell survival. nih.gov
Consequently, the inhibition of autophagy has been shown to enhance the cytotoxic effects of this compound. nih.govresearchgate.net When autophagy is blocked, for example by using inhibitors like 3-methyladenine (3-MA) or by silencing the expression of key autophagy genes like Beclin-1, this compound-induced cell death is significantly increased. researchgate.netresearchgate.net This suggests that combining this compound with autophagy inhibitors could be a potential therapeutic strategy to overcome drug resistance and improve treatment efficacy.
| Condition | Effect on Autophagy | Functional Outcome |
|---|---|---|
| This compound Treatment | Induces autophagy. nih.gov | Promotes cell survival (cytoprotective). nih.gov |
| This compound + Autophagy Inhibition | Blocks this compound-induced autophagy. researchgate.net | Enhances this compound-induced cell death. nih.govresearchgate.net |
Induction of Autophagy in Response to this compound
This compound, a topoisomerase II inhibitor, is known to induce DNA double-strand breaks, which can trigger a variety of cellular responses, including autophagy. researchgate.net Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. This process is crucial for cellular homeostasis, and its induction in response to this compound has been observed in various cancer cell lines.
In human hepatoma HepG2 cells, this compound treatment has been shown to activate autophagy. nih.gov This is evidenced by the accumulation of green fluorescent protein-light chain 3 (GFP-LC3) dots, an increase in the expression of the microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), and a greater number of autophagic vacuoles as observed through electron microscopy. researchgate.netnih.gov Similarly, in Hep3B hepatoma cells, this compound treatment induces autophagic phenotypes, including the formation of numerous autophagosomes which fuse with lysosomes and contain mitochondria and other cellular materials. spandidos-publications.com
The induction of autophagy by this compound is often linked to the activation of specific signaling pathways. For instance, in HepG2 cells, the activation of AMP-activated protein kinase (AMPK) is associated with this compound-induced autophagy. nih.gov The p53 tumor suppressor protein also plays a role, though its effect can be complex, with inactivation of p53 promoting cell survival through the augmentation of autophagy in some contexts. nih.gov
Dual Role of Autophagy: Cell Death vs. Pro-Survival Mechanisms
The role of autophagy in response to this compound treatment is multifaceted, acting as both a pro-survival mechanism and a form of programmed cell death, often referred to as autophagic cell death. nih.govacs.org This dual functionality is highly dependent on the cellular context and the extent of cellular damage.
Pro-Survival Mechanism: In many cancer cells, autophagy is primarily a survival mechanism in response to chemotherapy. nih.gov By degrading damaged organelles and misfolded proteins, autophagy can help cells withstand the stress induced by this compound and other anticancer agents, thus promoting cell adaptation and survival. nih.gov Studies have shown that inhibiting autophagy, either through pharmacological inhibitors like 3-methyladenine (3MA) or by silencing essential autophagy genes like beclin-1, can enhance the cell-killing effects of this compound in cancer cells. nih.govresearchgate.net This suggests that in these instances, autophagy is acting to protect the cancer cells from the drug's cytotoxic effects.
Autophagic Cell Death: Conversely, under certain conditions, particularly when the primary apoptotic pathways are compromised, this compound can induce autophagic cell death. spandidos-publications.comnih.govacs.org This form of cell death is characterized by the massive induction of autophagy that leads to the cell's demise. For example, in apoptosis-resistant mouse embryonic fibroblasts, this compound was able to induce cell death through an increase in autophagosomes, a process that was suppressed by inhibiting autophagy. nih.govacs.org In Hep3B hepatoma cells, this compound has been observed to concomitantly induce both apoptosis and autophagic cell death. spandidos-publications.com This indicates that this compound can trigger multiple programmed cell death pathways.
The Bcl-2 protein family, known for its anti-apoptotic functions, also plays a role in regulating autophagy. spandidos-publications.com Bcl-2 can inhibit autophagy, and its overexpression can confer resistance to this compound. However, this compound has been shown to effectively induce cell death even in cells overexpressing Bcl-2, in part by triggering autophagic cell death pathways. spandidos-publications.com
Autophagy-Associated ATP Production and Contribution to Resistance
Autophagy can contribute to drug resistance in cancer cells by maintaining cellular energy levels through the production of ATP. mdpi.com During periods of stress, such as that induced by chemotherapy, autophagy recycles cellular components to provide substrates for metabolism and ATP generation. This sustained energy supply can help cancer cells survive and repair the damage caused by drugs like this compound, ultimately leading to resistance.
The process of DNA damage can trigger autophagy through the activation of the enzyme PARP1, which in turn decreases cellular ATP and NAD+ levels, activating AMPK and initiating autophagy. mdpi.com This autophagic response can then work to restore ATP levels, creating a feedback loop that supports cell survival.
Furthermore, autophagy is associated with the maintenance of cancer stem cells, which are often implicated in drug resistance and tumor recurrence. mdpi.com By supporting the pluripotency and survival of these cells, autophagy can contribute to long-term resistance to this compound and other chemotherapeutic agents. Alterations in autophagy have been linked to the development of drug resistance following treatment with a variety of chemotherapeutic agents, including this compound. mdpi.com
Cellular Senescence Induction and Phenotypes
This compound as a Chemical Inducer of Senescence
This compound is widely recognized as a chemical inducer of cellular senescence, a state of irreversible cell cycle arrest. nih.govnih.govaging-us.com As a topoisomerase II inhibitor, this compound causes DNA double-strand breaks, leading to a DNA damage response that can culminate in senescence. researchgate.netnih.gov This has been demonstrated in a variety of cell types, including adrenocortical tumor cells, human keratinocytes, rat astrocytes, and human chondrocytes. nih.govnih.govnii.ac.jpmdpi.com
The induction of senescence by this compound is a key mechanism by which it inhibits the growth of cancer cells. nih.gov Senescent cells exhibit distinct morphological and biochemical characteristics, including an enlarged and flattened morphology, and changes in gene expression. nih.govresearchgate.net For example, treatment of adrenocortical tumor cells with this compound leads to enlarged nuclei and the activation of the p53-p21 axis, which is a critical pathway in the establishment of cellular senescence. nih.gov
Senescence-Associated β-Galactosidase (SA-β-gal) as a Marker
One of the most widely used biomarkers for identifying senescent cells is the activity of senescence-associated β-galactosidase (SA-β-gal) at a pH of 6.0. nii.ac.jpwikipedia.orgfrontiersin.org This lysosomal enzyme's activity is significantly increased in senescent cells and can be detected through a cytochemical assay that produces a blue precipitate in stained cells. nii.ac.jpwikipedia.org
Numerous studies have utilized SA-β-gal staining to confirm the induction of senescence by this compound. For instance, this compound treatment has been shown to dramatically increase the number of SA-β-gal-positive cells in adrenocortical tumor cells, human keratinocytes, and rat astrocytes. nih.govnih.govnii.ac.jp In human keratinocytes, a significant increase in SA-β-Gal-positive cells was observed after treatment with 5.0-μM this compound. nii.ac.jp Similarly, in primary human chondrocytes, this compound treatment in combination with Oncostatin M led to a significant increase in SA-β-gal activity. mdpi.com While SA-β-gal is a reliable and commonly used marker, it is often used in conjunction with other senescence markers for robust confirmation. frontiersin.orgnih.gov
Senescence-Associated Secretory Phenotype (SASP) Components and Their Roles
A key feature of senescent cells is the acquisition of a senescence-associated secretory phenotype (SASP), which involves the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases. wikipedia.orgnih.gov The composition of the SASP can vary depending on the cell type and the inducer of senescence. wikipedia.org
This compound-induced senescence is associated with the development of a SASP. nih.govresearchgate.net For example, in rat astrocytes treated with this compound, an increase in the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6) was observed, which is a common component of the SASP. nih.gov The SASP has diverse and often opposing roles. It can signal to the immune system to clear the senescent cells, which can be beneficial in preventing cancer. wikipedia.orgnih.gov It can also reinforce the senescent state in an autocrine and paracrine manner, and in some contexts, promote tumor progression and age-related pathologies. wikipedia.org
The most conserved and robust components of the SASP include Interleukin-6 (IL-6) and Interleukin-8 (IL-8). wikipedia.org However, the SASP is highly heterogeneous. For example, in replicative senescence, the levels of Interleukin 12 (IL-12) and Interleukin 10 (IL-10) can be increased by over 200-fold, whereas in stress-induced senescence, the increase is much smaller. wikipedia.org
Morphological Alterations in Senescent Cells (e.g., Nuclear Enlargement, Multiple Centrosomes, Primary Cilia)
This compound-induced cellular senescence is accompanied by a series of distinct and observable morphological changes. These alterations serve as key markers for identifying the senescent state and provide insight into the underlying cellular processes that are perturbed by the drug. Research has consistently shown that cells treated with this compound adopt a characteristic phenotype that includes cellular and nuclear enlargement, cytoskeletal abnormalities related to centrosomes, and changes in sensory organelles like primary cilia.
Nuclear and Cellular Enlargement
One of the most prominent features of this compound-induced senescence is a significant increase in both cellular and nuclear size. This hypertrophy is observed across various cell types. For instance, in adrenocortical tumor (ACT) cells, treatment with this compound leads to noticeably enlarged nuclei. Similarly, primary cultured rat astrocytes treated with 10 μM this compound for 24 hours exhibited an approximate 15% increase in nuclear size compared to control groups.
Human fibroblast cells also demonstrate this characteristic, becoming flattened and adopting what is described as a "fried egg" morphology upon this compound treatment. Studies measuring these cells found that a 10 µM concentration of this compound resulted in a 41.88% increase in the mean cell diameter compared to untreated cells. In Caco-2 cells, this compound treatment induces an enlarged shape and nucleus, contributing to a "fried egg" appearance, which is often accompanied by cytoplasmic vacuolation. This enlargement is a hallmark of the irreversible growth arrest that defines senescence.
Multiple Centrosomes
Beyond general enlargement, this compound treatment can induce specific aberrations in cellular organelles, notably the centrosome. The centrosome is the primary microtubule-organizing center in animal cells and plays a critical role in cell division. Normally, a cell contains one or two centrosomes depending on its stage in the cell cycle. However, studies in adrenocortical tumor cells have revealed that this compound can induce the formation of multiple centrosomes (more than two per cell).
The emergence of multiple centrosomes is not merely a correlated event but appears to be a causal factor in the induction of senescence by this compound in these cells. Research has shown that inhibiting the formation of these multiple centrosomes, either through pharmacological means with inhibitors like roscovitine or centrinone or through genetic overexpression of NR5A1/SF-1, can alleviate the senescent phenotype triggered by this compound. This suggests that the disruption of centrosome number is a key mechanism through which this compound forces cells into a senescent state.
Primary Cilia
Primary cilia are microtubule-based, antenna-like organelles that extend from the surface of many eukaryotic cells and are involved in sensing extracellular signals. Their role in senescence is an area of active investigation. In the context of this compound exposure, primary cilia have been identified as another important factor in the senescence process. In adrenocortical tumor cells, this compound treatment was found to induce the growth of primary cilia in some cells.
Similar to the phenomenon of multiple centrosomes, the formation of primary cilia appears to contribute to the establishment of the senescent state. The induction of both multiple centrosomes and primary cilia by this compound is linked to the activation of the DNA-PK-Chk2 signaling pathway, which in turn facilitates autophagy. Inhibition of this signaling cascade was shown to reduce the incidence of both multiple centrosomes and primary cilia, consequently decreasing cellular senescence. This indicates a complex interplay where DNA damage signaling activates autophagy, which then promotes the centrosomal and ciliary alterations that culminate in senescence.
Research Findings on this compound-Induced Morphological Changes
| Morphological Alteration | Cell Type(s) Studied | Key Research Findings |
| Nuclear Enlargement | Adrenocortical Tumor (ACT) Cells | This compound treatment resulted in significantly enlarged nuclei, a key marker of cellular senescence. |
| Primary Cultured Rat Astrocytes | Treatment with 10 μM this compound for 24 hours caused a ~15% increase in nuclear size compared to controls. | |
| Human Fibroblasts | Cells became flattened and enlarged, with a 10 µM this compound treatment increasing the mean cell diameter by 41.88%. | |
| Caco-2 Cells | Adopted a characteristic "fried egg" morphology with an enlarged shape and nucleus. | |
| Multiple Centrosomes | Adrenocortical Tumor (ACT) Cells | This compound induced the formation of more than two centrosomes per cell. Inhibition of multiple centrosome formation alleviated this compound-induced senescence. |
| Primary Cilia | Adrenocortical Tumor (ACT) Cells | This compound treatment promoted the growth of primary cilia. This formation was linked to the DNA-PK-Chk2 signaling pathway and autophagy, contributing to the senescent phenotype. |
Molecular Mechanisms of Etoposide Resistance in Preclinical Models
Alterations in Target Enzyme Expression or Function
Resistance to etoposide (B1684455) can arise from modifications affecting its primary target, topoisomerase II. aacrjournals.org
Topoisomerase II Levels and Activity Modulation
Topoisomerase II is the critical enzyme for this compound activity, and alterations in its expression levels or function are key mechanisms of resistance. This compound stabilizes cleavable complexes between Topo II and DNA, leading to double-strand breaks and subsequent cell death. nih.govcuni.cz Reduced expression of Topo II isoforms, particularly Topoisomerase II alpha (Topo IIα), is frequently associated with resistance to Topo II-targeting drugs in mammalian cells. nih.gov This suggests that a decrease in enzyme-mediated DNA damage contributes to resistance. Studies using cell lines selected for drug resistance in vitro have shown that cells with reduced levels of detectable Topo II are resistant to Topo II poisons. nih.gov Targeted changes in Topo II levels through techniques like shRNA have also been shown to confer resistance to multiple classes of Topo II poisons in preclinical settings. nih.gov
Mutations in the Topoisomerase II molecule can also lead to reduced sensitivity to this compound. For instance, mutations at serine-1106 in Topoisomerase II can abrogate phosphorylation of the enzyme, contributing to resistance. cuni.cznih.gov Hypophosphorylation of Topo IIα has been observed in this compound-resistant cells, potentially due to decreased levels of specific protein kinase C isoforms. nih.gov Additionally, a Ser861-Phe mutation in Topo IIα has been linked to hyperphosphorylation and resistance in this compound-resistant human leukemia cells. nih.gov
Preclinical studies have also explored the distinct roles of the two Topo II isoforms, alpha and beta (Topo IIβ), in this compound activity and resistance. While this compound cytotoxicity in tumor cells expressing both isoforms appears to be mainly Topo IIα-dependent, Topo IIβ has been implicated in this compound-induced carcinogenesis in some experimental systems. nih.gov
Increased Drug Efflux mediated by Transporter Proteins
Another major mechanism of this compound resistance involves increased efflux of the drug from cancer cells, primarily mediated by ATP-Binding Cassette (ABC) transporters. aacrjournals.orgnih.govnih.gov These transporters act as energy-dependent efflux pumps, reducing the intracellular concentration of various chemotherapeutic agents, including this compound. nih.govbiorxiv.org
Role of ATP-Binding Cassette (ABC) Transporters
ABC transporters are a superfamily of membrane proteins that utilize ATP hydrolysis to transport a wide variety of substrates across cell membranes. nih.govwikipedia.org Overexpression of certain ABC transporters is a well-established mechanism of multidrug resistance (MDR) in cancer, contributing to reduced intracellular drug accumulation and decreased cytotoxicity of drugs like this compound. aacrjournals.orgnih.govnih.govnih.gov Preclinical models, including drug-resistant cell lines and genetically modified mice, have demonstrated the significant role of ABC transporters in this compound resistance. researchgate.netresearchgate.net
P-glycoprotein (MDR1) Overexpression and Function
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is one of the most extensively studied ABC transporters in the context of multidrug resistance. nih.govwikipedia.org Overexpression of P-gp is a common mechanism by which cancer cells develop resistance to a broad range of structurally unrelated drugs, including this compound. nih.govmetu.edu.traacrjournals.orgmdpi.com P-gp actively pumps this compound out of the cell, leading to insufficient intracellular drug concentrations to exert a cytotoxic effect. nih.govmetu.edu.tr
Preclinical studies using P-gp overexpressing cell lines have shown significant reductions in this compound accumulation and increased resistance. metu.edu.traacrjournals.org For example, the MCF7/1000D breast cancer cell line, which overexpresses MDR1, demonstrated cross-resistance to this compound. metu.edu.tr Studies using potent P-gp inhibitors in preclinical models have successfully restored sensitivity to this compound in resistant cell lines and enhanced its antitumor activity in vivo. aacrjournals.org
Multidrug Resistance-Associated Protein 1 (MRP1) Upregulation
Multidrug Resistance-Associated Protein 1 (MRP1), encoded by the ABCC1 gene, is another ABC transporter known to contribute to this compound resistance. pharmacologyeducation.orgnih.govannualreviews.org MRP1 can efflux a variety of organic anions and conjugated compounds, including some chemotherapeutic drugs and their metabolites. pharmacologyeducation.organnualreviews.org this compound is considered an excellent substrate for MRP1 in many studies. annualreviews.org
Upregulation of MRP1 expression has been observed in various this compound-resistant cancer cell lines. nih.govamegroups.org For instance, studies in non-small cell lung cancer (NSCLC) cell lines have shown that this compound exposure can induce metabolic reprogramming leading to increased glycolysis and lactate (B86563) production, which in turn upregulates MRP1 expression. nih.gov This lactic acidosis-mediated increase in MRP1 contributes to this compound resistance by enhancing drug efflux. nih.gov Preclinical studies using MRP1-deficient mice have demonstrated hypersensitivity to this compound treatment, highlighting the role of MRP1 in mediating resistance. researchgate.net Furthermore, novel MRP1 inhibitors have shown promising preclinical activity in restoring this compound sensitivity in MRP1-overexpressing neuroblastoma models, doubling median survival compared to this compound alone. asnevents.com.au
Breast Cancer Resistance Protein (BCRP) Contributions
Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is an ABC transporter that can also influence the cellular accumulation and efflux of various drugs, including some topoisomerase inhibitors. nih.govpharmacologyeducation.orgnih.gov While its role in this compound resistance may be less prominent or consistent compared to P-gp and MRP1 in all cancer types, preclinical evidence suggests BCRP can contribute to this compound resistance in certain contexts. nih.govnih.gov
BCRP has been shown to transport various Topoisomerase I and II inhibitors. pharmacologyeducation.org Some studies have found a correlation, albeit sometimes borderline, between BCRP expression and reduced sensitivity to this compound in certain preclinical models. nih.gov BCRP expression is also a characteristic of certain cancer stem cell populations, which are often associated with increased drug resistance. nih.govjournal-dtt.orgresearchgate.net Studies using mouse models with genetic modifications in BCRP have provided insights into its role in drug disposition and potential contribution to resistance. nih.gov
Metabolic Transformation and Biotransformation Pathways of Etoposide
In Vitro Metabolism of Etoposide (B1684455) and Metabolite Identification
In vitro studies have been instrumental in elucidating the metabolic fate of this compound and identifying its key metabolites. The primary metabolic pathways involve cytochrome P450-mediated O-demethylation, the formation of reactive intermediates, and conjugation with glutathione (B108866).
Cytochrome P450-Mediated O-Demethylation (e.g., CYP3A4)
O-demethylation is a major metabolic pathway for this compound, primarily catalyzed by cytochrome P450 (CYP) enzymes. Studies using human liver microsomes and recombinant human CYP isoforms have identified CYP3A4 as the principal enzyme responsible for the 3'-demethylation of this compound. nih.gov This reaction leads to the formation of this compound catechol (also known as this compound-OH or 3'-demethylthis compound). eurekaselect.comaacrjournals.org While CYP3A4 exhibits the highest catalytic activity in this process, minor contributions from other isoforms such as CYP1A2 and CYP2E1 have also been observed in vitro. nih.gov The activity of CYP3A4 in this compound metabolism has been shown to follow Michaelis-Menten kinetics in human liver microsomal samples. nih.gov
Formation of Reactive Intermediates (e.g., this compound Catechol, Semiquinone, Quinone)
The this compound catechol metabolite formed via O-demethylation is susceptible to further oxidation, leading to the generation of reactive intermediates, including the semiquinone and ortho-quinone forms. eurekaselect.comaacrjournals.orgresearchgate.net These conversions can occur through sequential one- and two-electron oxidation steps. aacrjournals.org Enzymes such as prostaglandin (B15479496) synthases and myeloperoxidase can also catalyze the conversion of this compound to O-demethylated metabolites like the catechol and quinone. nih.govpharmgkb.org The formation of these reactive intermediates, particularly the ortho-quinone, has been suggested to play a role in the activity of this compound against DNA. pfizer.com The conversion between the catechol and ortho-quinone forms proceeds via the formation of a semiquinone free radical. researchgate.netpsu.edu Studies investigating the formation of these reactive species in vitro have shown that the generation of the primary semiquinone free radical from the ortho-quinone is pH-dependent, with increased rates observed at pH values from 7.4 to 10. psu.edu
Glutathione Conjugation Pathways
This compound and its metabolites, particularly the reactive quinone intermediate, can undergo conjugation with glutathione (GSH). eurekaselect.compharmgkb.orgdrugbank.com This conjugation is considered a detoxification pathway, as GSH can react with the reactive quinone metabolite, potentially protecting DNA from oxidative damage. eurekaselect.comresearchgate.net In vitro experiments reacting the this compound quinone with GSH have characterized the resulting conjugates. eurekaselect.comingentaconnect.com The major conjugate identified was this compound-OH-6'-SG, formed via Michael addition of GSH to the this compound quinone. eurekaselect.comingentaconnect.com A minor product, this compound-OH-2'-SG, was also characterized. ingentaconnect.com Studies using recombinant human CYP3A4 or liver microsomes incubated with this compound in the presence of GSH identified this compound-OH-6'-SG as the sole product, indicating that the formation of the catechol metabolite by CYP3A4 is essential for the subsequent formation of the GSH conjugate through oxidation to a quinone intermediate. eurekaselect.comingentaconnect.com Glutathione S-transferases (GSTs), specifically GSTT1 and GSTP1, are involved in catalyzing the conjugation of glutathione with this compound and its metabolites. pharmgkb.orgdrugbank.com
Stability of this compound in In Vitro Experimental Conditions
The stability of this compound in various in vitro experimental conditions is an important consideration for accurate research findings. Studies have investigated this compound stability in different media and under varying conditions of temperature and pH. For example, accelerated degradation studies evaluating this compound stability in silk wafer formulations showed that the drug was resistant to high temperature, acidic, and oxidative conditions. nih.gov However, these studies also indicated that this compound stability was compromised under alkaline conditions. nih.govjneonatalsurg.comresearchgate.net In solution, this compound stability can be influenced by concentration and the type of diluent used. For instance, studies on this compound solutions in NaCl 0.9% and dextrose 5% in water have reported varying stability periods depending on the concentration and temperature. nih.gov Precipitation has been identified as a primary factor contributing to decreased this compound concentrations over time in solution. nih.gov The optimum pH for this compound solution stability has been reported to be between 4 and 5. nih.gov
Rational Drug Design and Development of Etoposide Derivatives
Synthesis and Biological Evaluation of Etoposide (B1684455) Analogs
The synthesis of this compound analogs aims to create new chemical entities with improved pharmacological profiles, such as increased potency, broader activity against various cancer types, and efficacy against drug-resistant cell lines.
One significant area of research has been the modification of the C-4 position of the podophyllotoxin skeleton. A series of 4β-amino derivatives of this compound have been synthesized, which can form water-soluble salts and have demonstrated excellent activity against multidrug-resistant (MDR) and topoisomerase II-resistant cell lines. In comparative studies, many of these new analogs showed greater inhibition of human DNA topoisomerase II than this compound itself. For instance, a dose-response study of one such analog showed it to be 20 times more active in forming protein-linked DNA breaks than the parent compound. When evaluated against 56 human tumor cell lines, these analogs were found to be 6 to 1659 times more active than this compound.
Further modifications have built upon podophyllotoxin, the natural precursor to this compound. Novel derivatives have been synthesized, such as GL331 and TOP53, which have shown effectiveness against colorectal cancer and metastatic lung cancer, respectively. One recently synthesized podophyllotoxin derivative, designated E5, exhibited potent cytotoxic effects against A549 lung cancer cells, exceeding the activity of both this compound and podophyllotoxin in xenograft tumor models.
| Compound | Modification | Relative Activity Range (vs. This compound) | Target Cell Lines | Reference |
|---|---|---|---|---|
| 4β-Amino Derivatives | Substitution at C-4 with various amino groups | 6 to 1659-fold more active | Panel of 56 human tumor cell lines | |
| C-2' Halogenated Analogs | Halogenation at the C-2' position | Decreased activity | HCT-116 and A549 cancer cell lines | |
| E5 (Podophyllotoxin Derivative) | Modification of podophyllotoxin structure | More potent than this compound | A549 lung cancer cells |
Structure-Activity Relationship (SAR) Studies for Improved Biological Activity
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. By systematically modifying the chemical structure of a compound and evaluating the resulting biological effects, researchers can design new molecules with enhanced potency, selectivity, and reduced toxicity.
For this compound and its analogs, SAR studies have revealed several critical structural requirements for its activity as a topoisomerase II inhibitor. A pivotal feature is the phenolic hydroxyl group at the C-4' position of the pendant E-ring. Studies on analogs where this group is modified have shown its essential role. For example, an analog where the 4'-hydroxyl is methylated (VP-OMe) was found to be inactive and failed to induce DNA cleavage. This indicates that the presence of the free 4'-hydroxyl group is crucial for the drug's ability to mediate topoisomerase II-dependent DNA cleavage and exert its cytotoxic effects.
Conversely, modifications at other positions can enhance activity. As noted previously, the introduction of various amino groups at the 4β-position leads to analogs that are significantly more potent than this compound, highlighting this position as a key site for favorable modification. In contrast, substitutions at the C-2' position with a chloro group result in inactive compounds, suggesting that this part of the molecule is sensitive to structural changes and that steric hindrance or altered electronic properties in this region are detrimental to activity.
| Structural Feature/Modification | Position | Effect on Biological Activity | Reference |
|---|---|---|---|
| Free Hydroxyl Group | C-4' | Essential for activity | |
| Methylation of Hydroxyl Group | C-4' | Inactivation of the compound | |
| Introduction of Amino Groups | 4β | Significant increase in potency | |
| Chloro Substitution | C-2' | Loss of activity |
Prodrug Strategies (e.g., this compound Phosphate) and Their Conversion
A significant challenge with this compound is its poor water solubility, which complicates its formulation and can lead to erratic bioavailability for oral administration. To address this, a water-soluble prodrug, this compound phosphate (brand name Etopophos), was developed. A prodrug is an inactive or less active molecule that is converted into the active drug within the body.
This compound phosphate is designed to be rapidly and completely converted to the active moiety, this compound, by dephosphorylation in vivo. Following intravenous administration, this conversion happens quickly in the plasma. Pharmacokinetic studies have demonstrated that intravenous this compound phosphate is bioequivalent to intravenous this compound, achieving the same plasma levels of the active drug.
The conversion of this compound phosphate has also been studied in vitro to understand its fate following potential oral administration. In simulated gastric juice, the conversion to this compound is negligible. However, in the presence of human bile, significant conversion occurs, a process mediated by the enzyme alkaline phosphatase present in bile. The rate of this conversion is dependent on pH and the concentration of the prodrug. At a pH of 8, the conversion is more rapid than at a pH of 7. This suggests that after oral administration, variable conversion can be expected within the intestinal lumen, which could have important pharmacokinetic consequences.
| Prodrug Concentration | pH | Percentage Converted to this compound | Reference |
|---|---|---|---|
| 0.1 mg/mL | 7 | 22% | |
| 0.5 mg/mL | 7 | 10% | |
| 0.1 mg/mL | 8 | 78% (± 18%) | |
| 0.5 mg/mL | 8 | 36% (± 26%) |
Development of Polyamine-Containing this compound Derivatives
A novel strategy in the rational design of this compound derivatives involves conjugating them with polyamines. This approach is based on the observation that the concentration of biogenic polyamines and the activity of their transport systems are significantly increased in cancer cells to sustain rapid proliferation. By attaching a polyamine tail to a cytotoxic agent, it may be possible to hijack this transport system for targeted drug delivery.
In one such development, the glycosidic (sugar) moiety of this compound was replaced with a polyamine tail to create this compound-polyamine hybrid molecules. The goal was to develop a drug with specificity for cancer cells that express an active polyamine transport system.
The biological evaluation of these hybrid compounds revealed that they retained the ability to function as topoisomerase II poisons. All of the synthesized polyamine-containing derivatives demonstrated an ability to induce enzyme-mediated DNA cleavage that was comparable to or even higher than that of this compound. A particularly interesting finding was the differential effect these hybrids had on the two human topoisomerase II isoforms. Relative to this compound, the hybrid compounds displayed substantially higher activity toward topoisomerase IIβ than topoisomerase IIα. Modeling studies suggest this enhanced specificity may result from interactions with a specific amino acid residue, Gln778, in topoisomerase IIβ. This development opens a pathway for creating isoform-specific topoisomerase inhibitors, which could potentially refine therapeutic outcomes.
Etoposide and Its Interplay with Chromatin Structure and Epigenetic Regulation
Direct Interactions with Chromatin Components
Beyond its well-documented role as a topoisomerase II poison, etoposide (B1684455) has been shown to interact directly with the core components of chromatin. researchgate.netnih.gov Spectroscopic studies have revealed that this compound exhibits a high affinity for chromatin, even greater than its affinity for free DNA. researchgate.netnih.gov This suggests that the protein constituents of chromatin, namely histones, are significant targets for the drug. researchgate.net
Spectroscopic analysis, including fluorescence, UV absorbance, and circular dichroism, has demonstrated that this compound binds directly to histone proteins and nucleosomes. researchgate.netnih.gov The binding of this compound to the histone-DNA complex within nucleosomes results in detectable alterations to the secondary structure of chromatin. researchgate.netnih.gov Studies involving quenching of drug chromophores have indicated that the globular domain of histones is a primary site for this compound binding. researchgate.netnih.gov This interaction alters the secondary structure of the histones themselves, suggesting a direct physical association. researchgate.net
| Spectroscopic Technique | Observation with this compound Binding to Chromatin | Implication |
| UV Absorbance | Decreased absorbance | Indicates interaction and structural alteration researchgate.netnih.gov |
| Fluorescence Emission | Decreased intensity | Suggests binding, likely near tyrosine residues in the histone globular domain researchgate.netnih.gov |
| Circular Dichroism | Altered profiles | Confirms changes in the secondary structure of both DNA and histones researchgate.netnih.gov |
| Thermal Denaturation | Hypochromicity | Suggests stabilization and compaction of the chromatin structure researchgate.netnih.gov |
This compound treatment induces significant changes in chromatin organization at multiple levels. At the molecular level, its binding to histones is associated with a compaction of the histone proteins. researchgate.netnih.gov Paradoxically, at a larger scale, the induction of DNA double-strand breaks by this compound can lead to a global decrease in chromatin density or decondensation. nih.gov This relaxation may be a necessary step to allow DNA repair machinery access to the damaged sites. nih.gov
Furthermore, single-molecule studies have revealed that this compound can induce topoisomerase II to trap DNA loops, actively compacting and restructuring DNA topology. cornell.eduresearchgate.net In apoptotic responses, this compound induces the formation of discrete clumps of condensed chromatin against the nuclear membrane, a change that precedes the large-scale DNA fragmentation characteristic of apoptosis. nih.gov These findings indicate that this compound's effects on chromatin are complex, involving both localized compaction and broader-scale decondensation, ultimately disrupting the normal higher-order structure. researchgate.netnih.gov
Epigenetic Modulation of Gene Expression in Response to this compound
The cellular response to this compound is profoundly influenced by the epigenetic state of the cell, particularly histone modifications. nih.gov The enzymes that add or remove these modifications, such as histone acetyltransferases (HATs) and histone deacetylases (HDACs), play a crucial role in determining a cell's sensitivity to the drug. nih.govnih.gov
The acetylation of histone tails, a mark generally associated with a more open chromatin structure and active transcription, is a key determinant of this compound sensitivity. nih.govnih.gov Studies have shown that inhibiting HDACs can sensitize multidrug-resistant cancer cells to this compound. nih.govnih.gov
For instance, treatment with HDAC inhibitors (HDACi) such as Trichostatin A and Valproic Acid was found to increase the acetylation of histones H3 and H4, including specifically at lysine (B10760008) 16 on histone H4 (H4K16ac), which correlated with increased sensitivity to this compound. nih.gov The balance of activity between the histone acetyltransferase hMOF (which acetylates H4K16) and the deacetylase SIRT1 (which removes this mark) has been identified as a critical parameter in this sensitization. nih.gov Overexpression of hMOF or knockdown of SIRT1 mimicked the sensitizing effect of HDAC inhibitors. nih.gov Conversely, high expression of HDAC1 has been associated with multidrug resistance in neuroblastoma, and its inhibition enhanced the cytotoxicity of this compound. nih.gov
| Cell Line | HDACi Treatment | Effect on this compound Sensitivity | Key Findings |
| Multidrug-resistant cancer cells | Trichostatin A, Valproic Acid | Increased sensitivity | Associated with increased acetylation of H3 and H4, particularly H4K16ac. nih.gov |
| CHLA-136 Neuroblastoma | Depsipeptide (HDACi) or siRNA knockdown of HDAC1 | Increased sensitivity | Knockdown of HDAC1 sensitized cells up to fivefold. nih.gov |
| SK-N-AS Neuroblastoma | Valproic Acid | Substantially enhanced growth reduction | Correlated with upregulation of topoisomerase II-beta and increased histone H3 acetylation at its promoter. nih.gov |
| SK-N-SH Neuroblastoma | Valproic Acid | Modest growth reduction | Did not show significant upregulation of topoisomerase II-beta. nih.gov |
The expression level of topoisomerase II itself is a critical factor in this compound efficacy, as resistance has been observed in cells with lower levels of the enzyme. nih.govnih.gov The expression of topoisomerase II genes can be epigenetically regulated, and modulating this regulation can potentiate this compound's effects. nih.gov
In neuroblastoma cell lines, treatment with the HDAC inhibitor valproic acid was shown to induce chromatin remodeling at the promoter of the TOP2B gene (encoding topoisomerase II-beta). nih.govnih.gov Specifically, in the SK-N-AS cell line, which showed enhanced sensitivity to this compound when combined with valproic acid, chromatin immunoprecipitation assays revealed a significant increase in the acetylation of histone H3 at the TOP2B promoter. nih.gov This epigenetic change was associated with an upregulation of topoisomerase II-beta gene expression and an increase in apoptosis, suggesting a direct link between chromatin remodeling at this specific gene locus and cellular sensitivity to this compound. nih.govnih.gov This provides a clear example of how targeting the epigenetic machinery can overcome resistance mechanisms by altering the expression of the drug's primary target.
Influence on Chromosome Organization and Distribution of DNA Damage
This compound's interaction with topoisomerase II (Topo II) fundamentally disrupts the spatial organization of chromosomes and dictates the specific distribution of the resulting DNA damage. nih.gov Topo II is not only crucial for resolving DNA tangles during replication and transcription but is also an abundant structural component of the chromosome scaffold. pnas.org By stabilizing the transient double-strand breaks (DSBs) created during the Topo II catalytic cycle, this compound introduces lesions that are intimately linked to the higher-order structure of chromatin. pnas.orgconicet.gov.ar
The damage induced by this compound is not randomly distributed throughout the genome. Instead, it is often localized to specific regions, which can lead to significant alterations in chromosome architecture. plos.orgencyclopedia.pub A key consequence of this compound treatment is the potential repositioning of genes and chromosomal regions relative to their inherent chromosome territories (CTs)—the distinct domains occupied by individual chromosomes within the nucleus. plos.orgencyclopedia.pub This phenomenon is particularly relevant to the development of therapy-related secondary leukemias, which are frequently associated with specific chromosomal translocations. nih.govnih.gov
Research has shown that this compound treatment can cause certain genes, such as the Mixed-Lineage Leukemia (MLL) gene on chromosome 11, to move outside of their normal CT. plos.orgnih.gov In human lymphoid cells treated with this compound, a significant fraction of broken MLL alleles were found to be repositioned outside the chromosome 11 territory. encyclopedia.pub This spatial disorganization is thought to increase the likelihood of illegitimate recombination with other genes located in proximity, leading to oncogenic fusions. nih.govencyclopedia.pub For instance, this compound treatment in lymphoid cells has been observed to increase the juxtaposition of the AML1 (also known as RUNX1) and ETO (also known as RUNX1T1) genes, which are involved in the t(8;21) translocation common in acute myeloid leukemia (AML). nih.govencyclopedia.pub
Table 1: this compound-Induced Repositioning of Genes Outside Chromosome Territories
| Cell Type | Gene | Chromosome | Key Finding | Reference |
|---|---|---|---|---|
| Human Lymphoid Cells | MLL | 11 | After this compound treatment, ~9% of broken MLL alleles were observed outside the chromosome 11 territory. | encyclopedia.pub |
| Human Lymphoid Cells | AML1 (RUNX1), ETO (RUNX1T1) | 21, 8 | This compound treatment led to an increased spatial proximity and juxtaposition of the AML1 and ETO genes. | nih.govencyclopedia.pub |
| Primary Human Fibroblasts | ETO (RUNX1T1) | 8 | Treatment with a Topo II poison resulted in the repositioning of the ETO gene. | encyclopedia.pub |
The distribution of this compound-induced DNA damage leads to a distinct spectrum of chromosomal aberrations. The stabilized Topo II-DNA complexes act as physical barriers to DNA repair machinery, often resulting in frank chromosomal breaks. pnas.org Studies in various cell types have demonstrated that this compound induces a high frequency of chromatid-type aberrations, including breaks and exchanges. conicet.gov.arnih.gov The types of aberrations formed can be influenced by the specific DNA repair pathways active in the cell. For example, in cells with deficient ATM (Ataxia-Telangiectasia Mutated) and inhibited DNA-PKcs, the alternative end-joining (alt-EJ) repair pathway is responsible for generating stable chromosome exchanges following this compound exposure. nih.gov
The resulting chromosomal damage includes acentric fragments, deletions, and, less commonly, chromosomal exchanges. pnas.org In mitotic cells, this compound-induced DSBs can lead to the formation of anaphase bridges, micronuclei, and dicentric or ring chromosomes, all of which are hallmarks of genomic instability. plos.org
Table 2: Types of Chromosomal Aberrations Induced by this compound
| Aberration Type | Description | Cellular Context/Consequence | Reference |
|---|---|---|---|
| Acentric Fragments & Deletions | Loss of chromosomal segments lacking a centromere. | Common outcome of this compound-induced breaks; represents a loss of genetic material. | pnas.org |
| Chromatid Breaks & Exchanges | Breaks or fusions involving one or both sister chromatids. | Accumulate in G2-treated cells; can become stable chromosome aberrations post-mitosis. | conicet.gov.arnih.gov |
| Dicentric & Ring Chromosomes | Chromosomes with two centromeres or circular chromosomes. | Observed in mitotic cells after this compound exposure; indicative of inappropriate DNA repair. | plos.org |
| Anaphase Bridges & Micronuclei | Failure of sister chromatids to separate properly during anaphase; small nuclear bodies containing lagging chromosome fragments. | Result from this compound-induced DSBs in M-phase, leading to genome instability in daughter cells. | plos.org |
Ultimately, this compound's impact on chromosome organization is a direct result of its mechanism of action. By targeting Topo II, it creates a pattern of DNA damage that is intrinsically linked to the functional and structural organization of the chromatin fiber, leading to predictable, yet highly damaging, chromosomal rearrangements. nih.govplos.org
Preclinical Research into Etoposide Combination Therapies
Molecular Rationale for Combination with DNA Repair Pathway Inhibitors (e.g., PARP Inhibitors)
A key strategy to potentiate the cytotoxic effects of DNA-damaging agents like etoposide (B1684455) is to simultaneously inhibit the cell's DNA repair mechanisms. This approach is rooted in the concept of "synthetic lethality," where the simultaneous loss of two parallel pathways is lethal to a cell, while the loss of either one alone is not. the-gist.orgyoutube.com
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for repairing single-strand DNA breaks (SSBs). the-gist.orgencyclopedia.pub The inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, generating more toxic DSBs. the-gist.orgresearchgate.net In cancer cells with pre-existing defects in DSB repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP is synthetically lethal. the-gist.orgencyclopedia.pub
The rationale for combining this compound with PARP inhibitors is to exploit this principle. This compound directly induces DSBs, while PARP inhibitors prevent the repair of SSBs, leading to an increased burden of DSBs. This dual assault on DNA integrity is intended to overwhelm the cancer cell's repair capacity, enhancing cell death. nih.gov Preclinical studies have shown that PARP inhibitors like veliparib (B1684213) can enhance the activity of this compound in various cancer models. aacrjournals.org Similarly, the combination of the PARP inhibitor olaparib (B1684210) with this compound has been explored in preclinical settings for pediatric solid tumors and brain tumors. researchgate.netnih.gov
However, the synergy is not universally observed. Some studies suggest that the rationale for combining PARP inhibitors with this compound may be weak, as PARP is not considered to be centrally involved in the repair of this compound-induced lesions, which are primarily repaired by non-homologous end-joining (NHEJ). nih.govresearchgate.net Research in certain cancer cell lines has shown only a weak or no combination effect between olaparib and this compound. nih.gov This indicates that the effectiveness of this combination may be highly dependent on the specific genetic context of the cancer cells.
| Combination | Cancer Model | Key Finding | Reference(s) |
| This compound + Veliparib | Small Cell Lung Cancer (SCLC) Preclinical Models | Veliparib enhances the activity of platinum-based agents and this compound. | aacrjournals.org |
| This compound + Olaparib | Pediatric Solid Tumor Cell Lines | The combination resulted in additive to synergistic interactions in vitro. | nih.gov |
| This compound + Olaparib | DU145 (prostate cancer) and DT40 (chicken lymphoma) cells | Showed no or a weak combination effect, as PARP is not centrally involved in repairing this compound-induced lesions. | nih.gov |
| This compound + Talazoparib | Small Cell Lung Cancer (SCLC) Cell Lines | Increased cell killing by this compound/carboplatin in 10-15% of SCLC lines. | nih.gov |
Synergistic Effects with Epigenetic Modulators (e.g., Histone Deacetylase Inhibitors)
Epigenetic modulators, particularly histone deacetylase (HDAC) inhibitors, represent another promising class of drugs for combination therapy with this compound. HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure that can restrict the access of transcription factors and DNA-damaging agents to the DNA. nih.gov
HDAC inhibitors, such as vorinostat (B1683920) and valproic acid (VPA), promote histone acetylation, resulting in a more relaxed or "open" chromatin conformation. nih.govaacrjournals.org The molecular rationale for combining HDAC inhibitors with this compound is that this open chromatin structure allows for greater access of this compound to its target, topoisomerase II, thereby enhancing the formation of DNA DSBs and increasing cytotoxicity. nih.govaacrjournals.org
Numerous preclinical studies have demonstrated the synergistic effects of this combination. For example, VPA has been shown to potentiate the cytotoxic effects of this compound in medulloblastoma and high-risk neuroblastoma cell lines. aacrjournals.orgnih.govovid.com This synergy is associated with increased chromatin decondensation and a dramatic rise in DNA DSBs. aacrjournals.org Similarly, the HDAC inhibitor vorinostat has been found to interact additively or synergistically with this compound in acute leukemia cell lines. aacrjournals.orgnih.govaacrjournals.org The combination of the HDAC inhibitor trichostatin A (TSA) with this compound also induced apoptotic cell death in drug-resistant non-small cell lung carcinoma (NSCLC) cells. nih.gov
| Combination | Cancer Model | Key Finding | Reference(s) |
| This compound + Vorinostat | Acute Leukemia Cells (HL-60, K562) | Additive to synergistic interaction, with enhanced synergy in a sequential (vorinostat→this compound) schedule. | aacrjournals.orgnih.govaacrjournals.org |
| This compound + Valproic Acid (VPA) | Medulloblastoma Cells (Daoy, D283) | VPA greatly potentiated the cytotoxic effects of this compound, associated with increased DNA DSBs. | aacrjournals.org |
| This compound + Valproic Acid (VPA) | Neuroblastoma Cells (UKF-NB-4) | Synergistic antitumor effect, associated with caspase-3-dependent apoptosis. | nih.govovid.comresearchgate.net |
| This compound + Trichostatin A (TSA) | Non-Small Cell Lung Carcinoma (NSCLC) Cells | Co-treatment induced caspase-dependent apoptotic cell death in drug-resistant cells. | nih.gov |
Characterization of Molecular Pathways in Synergistic or Antagonistic Interactions in Cell Models
The outcome of combining this compound with other agents—whether synergistic or antagonistic—is determined by complex interactions at the molecular level. Preclinical studies in cell models have been crucial for dissecting these underlying pathways.
Synergistic Interactions: Synergy is often achieved by targeting multiple, complementary pathways that culminate in enhanced apoptosis.
Enhanced DNA Damage: As seen with HDAC inhibitors, synergy is frequently linked to a quantifiable increase in DNA DSBs. aacrjournals.org The combination of VPA and this compound in medulloblastoma cells led to a dramatic increase in DSBs, which can trigger downstream apoptotic signaling. aacrjournals.org
Apoptosis Induction: The synergistic effect of this compound and VPA in neuroblastoma cells was associated with caspase-3-dependent apoptosis. nih.govovid.com In NSCLC cells, the combination of this compound and TSA induced apoptosis through a caspase-dependent pathway that involved a decrease in the anti-apoptotic protein Bcl-xL and the activation of the apoptosis-inducing factor (AIF). nih.gov
p53 Pathway Modulation: In some cell lines, the synergy between this compound and HDAC inhibitors involves the p53 tumor suppressor pathway. In Daoy medulloblastoma cells, which have a functional p53 pathway, VPA and this compound treatment led to ATM/Chk2-mediated phosphorylation of p53 and upregulation of its target, p21. aacrjournals.org However, synergy was also observed in D283 cells, which have a mutated p53, indicating that p53-independent mechanisms can also drive this effect. aacrjournals.org
Antagonistic Interactions: Antagonism can occur when the mechanism of one drug interferes with the action of the other, often related to the cell cycle.
Cell Cycle Arrest: this compound's cytotoxicity is often dependent on the cell cycle phase. Some combination agents, such as HDAC inhibitors, can cause cells to arrest in the G1 or G2 phase. nih.govaacrjournals.org If this compound is administered concurrently, its efficacy may be reduced because fewer cells are in the S phase, a phase where topoisomerase II activity is high. This forms the basis for the observed sequence-dependency of the combination. For instance, studies with vorinostat and this compound in leukemia cells demonstrated that a sequential schedule (vorinostat followed by this compound) was synergistic, whereas a simultaneous schedule was less effective or even antagonistic. aacrjournals.orgnih.govaacrjournals.org Similarly, pretreating melanoma cells with VPA before this compound resulted in an antagonistic effect due to enhanced homologous recombination activity and G2/M phase arrest. nih.gov
These preclinical characterizations of molecular pathways are essential for designing rational combination therapies and optimizing drug administration schedules to maximize synergistic effects while minimizing antagonism.
| Interaction Type | Combination | Cell Model | Molecular Pathway/Mechanism | Reference(s) |
| Synergistic | This compound + VPA | Daoy Medulloblastoma (p53-wildtype) | Increased DNA DSBs, ATM/Chk2-mediated p53 phosphorylation, p21 upregulation. | aacrjournals.org |
| Synergistic | This compound + TSA | Non-Small Cell Lung Carcinoma | Caspase-dependent apoptosis, decreased Bcl-xL, activation of AIF-dependent death pathway. | nih.gov |
| Synergistic | This compound + VPA | Melanoma Cells | Simultaneous treatment led to augmented DNA DSBs and compromised homologous recombination. | nih.gov |
| Antagonistic | This compound + Vorinostat | Acute Leukemia Cells | Concurrent treatment can be antagonistic due to vorinostat-induced G1/G2 arrest, reducing the S-phase cell population sensitive to this compound. | aacrjournals.orgnih.govaacrjournals.org |
| Antagonistic | This compound + VPA | Melanoma Cells | VPA pretreatment followed by this compound led to enhanced homologous recombination activity and G2/M arrest, resulting in antagonism. | nih.gov |
Q & A
Q. What are the primary mechanisms of etoposide-induced apoptosis, and how can they be experimentally validated?
this compound induces apoptosis by stabilizing DNA-topoisomerase II (Topo II) cleavage complexes, leading to double-strand DNA breaks. To validate this, researchers can:
- Use human sarcoma cell lines (e.g., MES-SA) treated with this compound (0.5–5.0 µM) and assess DNA damage via comet assays or γ-H2AX immunofluorescence .
- Measure caspase activation (e.g., caspase-3/7) using fluorogenic substrates or Western blotting .
- Confirm Topo II inhibition via DNA relaxation assays or quantification of Topo IIα/β mRNA levels via qPCR .
Q. What are the standard in vitro models for studying this compound's cytotoxicity, and what parameters should be monitored?
Common models include:
- Cancer cell lines : Leukemia (e.g., HL-60), glioma (e.g., U87), and sarcoma (e.g., MES-SA) .
- Astrocyte cultures : For neurotoxicity studies under glucose deprivation and oxidative stress . Key parameters:
- Cell viability (LDH release, MTT assay).
- Oxidative stress markers (glutathione depletion, peroxynitrite levels via DHR fluorescence) .
- Cell cycle arrest (flow cytometry with propidium iodide) .
Q. How should researchers design dose-response experiments for this compound in combination therapies?
- Use factorial designs to test this compound with other agents (e.g., cisplatin).
- Optimize concentrations based on IC50 values (determined via MTT assays) and synergistic effects (calculated using the Chou-Talalay method) .
- Include controls for solvent effects and untreated cells .
Advanced Research Questions
Q. How can contradictions in this compound's role in oxidative stress pathways be resolved?
this compound scavenges peroxynitrite (ONOO⁻) but not nitric oxide (NO) or hydrogen peroxide (H₂O₂). To resolve discrepancies:
- Perform comparative assays: Measure ONOO⁻ scavenging via DHR fluorescence , NO via electrochemical sensors, and H₂O₂ via peroxidase-coupled spectrophotometry .
- Use glucose-deprived astrocytes to model oxidative stress and validate results with caspase inhibitors (e.g., Z-VAD-FMK) to isolate apoptosis pathways .
Q. What methodologies are optimal for developing sustained-release this compound formulations?
- Nanoparticle synthesis : Use a Box-Behnken design to optimize ultrasonication time, phase ratios, and stabilizer concentration. Characterize particles via dynamic light scattering (size <150 nm) and DSC/XRD to confirm amorphous state .
- Pharmacokinetic testing : Compare bioavailability of PLGA nanoparticles vs. IV administration in murine models, monitoring plasma half-life via HPLC .
Q. How can mutation rates leading to this compound resistance be quantified, and what mechanisms dominate?
- Fluctuation analysis : Seed multiple cell populations (e.g., MES-SA) and expose to stepwise this compound doses (0.5–5.0 µM). Calculate mutation rates using the Luria-Delbrück model .
- Dominant mechanisms:
- Downregulation of Topo IIα/β mRNA (validate via qPCR).
- Absence of mdr1/MRP overexpression (assess via RT-PCR and Western blotting) .
Q. What statistical approaches are recommended for analyzing this compound's effects in heterogeneous tumor models?
- Meta-analysis : Aggregate data from cohort studies (e.g., glioma trials) using random-effects models to account for variability in survival outcomes .
- Survival analysis : Apply Kaplan-Meier curves with log-rank tests for overall survival comparisons. Use Cox regression to adjust for covariates like tumor grade .
Methodological Considerations
Q. How to validate this compound's impact on cell cycle checkpoints in G2/M phase?
- Synchronize cells (e.g., serum starvation for G0/G1 arrest) and release into this compound-containing medium.
- Monitor progression via flow cytometry (propidium iodide staining) and Western blotting for cyclin B1/CDK1 .
- Compare with G1/S blockers (e.g., mimosine) to isolate phase-specific effects .
Q. What experimental controls are critical when studying this compound's off-target effects in non-cancer cells?
- Include primary cell controls (e.g., normal fibroblasts or astrocytes) treated with identical this compound doses.
- Measure baseline oxidative stress (e.g., GSH levels) and mitochondrial membrane potential (JC-1 staining) .
- Use shRNA knockdown of Topo II in control cells to confirm on-target vs. off-target toxicity .
Q. How to address variability in this compound's oral bioavailability in preclinical models?
- Formulate this compound with bioavailability enhancers (e.g., amorphous nanopowder with mannitol) .
- Conduct crossover studies in rodents, comparing AUC(0–24h) after oral vs. IV administration. Use non-compartmental pharmacokinetic analysis .
Data Analysis and Reproducibility
Q. How to reconcile conflicting findings in this compound's neuroprotective vs. neurotoxic roles?
Q. What are best practices for ensuring reproducibility in this compound resistance studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
